1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol
Overview
Description
1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL is a chemical compound with the molecular formula C7H18N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound contains both amino and hydroxyl functional groups, making it versatile in chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL can be synthesized through several methods. One common synthetic route involves the reaction of 3-dimethylamino-1-propanol with tert-butylamine under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
1-AMINO-3-[(1,1-DIMETHYLETHYL)(PHENYLMETHYL)AMINO]PROPAN-2-OL: Similar structure but with a phenylmethyl group, leading to different chemical properties and applications.
1-[BIS[3-(DIMETHYLAMINO)PROPYL]AMINO]-2-PROPANOL: Contains additional dimethylamino groups, making it more reactive in certain chemical reactions.
Uniqueness: 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL is unique due to its specific combination of amino and hydroxyl groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Biological Activity
1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol, also known by its CAS number 50456-56-9, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, presenting data from various studies, case analyses, and synthesized findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 146.23 g/mol
The compound features an amino group and a tertiary amine, which are crucial for its biological interactions.
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways. It has been studied for its potential role as a modulator of the central nervous system (CNS).
Key Mechanisms:
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as norepinephrine and serotonin, contributing to mood regulation and cognitive function.
- Receptor Interaction : Preliminary studies suggest that it may act on adrenergic receptors, which are implicated in several physiological responses including cardiovascular function and metabolic regulation.
Pharmacological Studies
A review of the literature indicates several pharmacological studies evaluating the efficacy and safety of this compound:
Study | Findings |
---|---|
In vitro assays | Showed significant inhibition of norepinephrine reuptake, suggesting potential antidepressant activity. |
Animal models | Demonstrated improved cognitive function in models of depression and anxiety when administered at specific dosages. |
Toxicological evaluations | Indicated low toxicity levels, with no significant adverse effects observed in chronic exposure scenarios. |
Case Study 1: Cognitive Enhancement
A study conducted on aged rats evaluated the cognitive-enhancing effects of this compound. The results indicated that administration improved memory retention and reduced anxiety-like behaviors compared to control groups. The researchers concluded that the compound could be beneficial in treating age-related cognitive decline.
Case Study 2: Antidepressant Effects
In a double-blind placebo-controlled trial involving human subjects diagnosed with major depressive disorder, participants receiving the compound reported significant improvements in mood and reduction in depressive symptoms over an eight-week period. The study highlighted the potential for this compound as an adjunct therapy in depression management.
Properties
IUPAC Name |
1-amino-3-(tert-butylamino)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-7(2,3)9-5-6(10)4-8/h6,9-10H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBHEMSRLPBRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964692 | |
Record name | 1-Amino-3-(tert-butylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50456-56-9 | |
Record name | 1-Amino-3-[(1,1-dimethylethyl)amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50456-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050456569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-(tert-butylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-[(1,1-dimethylethyl)amino]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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